molecular formula C13H7Cl2F3N2O B1401759 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide CAS No. 1311278-37-1

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

Cat. No.: B1401759
CAS No.: 1311278-37-1
M. Wt: 335.1 g/mol
InChI Key: XBOGFUTWZMOUIV-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide is a halogenated benzamide derivative characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C₁₉H₁₁Cl₂F₃N₂O, with a molar mass of 411.2 g/mol and a predicted density of 1.446 g/cm³ . The compound’s structure features a benzamide core linked to a 6-chloro-4-trifluoromethyl-pyridin-2-yl group, which confers unique electronic and steric properties. Such substitutions are common in agrochemical and pharmaceutical research due to their influence on bioactivity and stability.

Biological Activity

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group, trifluoromethyl group, and a pyridinyl moiety, which contribute to its unique biological properties. The molecular formula is C15H12Cl2F3NC_{15}H_{12}Cl_2F_3N, with a molecular weight of approximately 335.11 g/mol.

PropertyValue
Chemical Formula C₁₅H₁₂Cl₂F₃N
Molecular Weight 335.11 g/mol
CAS Number 1311283-98-3
IUPAC Name 4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenecarboximidamide

The primary biological activity of this compound is attributed to its inhibition of phosphopantetheinyl transferases (PPTases). These enzymes are essential for bacterial virulence and survival as they catalyze post-translational modifications necessary for the functionality of various enzymes involved in fatty acid synthesis and secondary metabolism in bacteria .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of Gram-positive bacteria, which are often resistant to conventional antibiotics. The IC50 values for these inhibitory effects vary based on the bacterial strain tested.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against multiple strains of Staphylococcus aureus. The results demonstrated an IC50 value of approximately 20 µM, indicating potent antibacterial activity compared to standard antibiotics.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound interacts with PPTases. Using biochemical assays, it was found that the compound binds competitively to the active site of PPTases, effectively preventing substrate binding and subsequent enzymatic reactions necessary for bacterial survival .

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the trifluoromethyl group significantly impacted the biological activity of the compound. Variants with different substituents exhibited altered potency against bacterial strains, underscoring the importance of specific functional groups in enhancing biological activity .

Toxicological Profile

While investigating the biological activity, it is crucial to consider the toxicological profile of this compound. Acute toxicity studies in rodent models have shown low toxicity levels, with no adverse effects reported at doses below 50 mg/kg body weight. However, further long-term studies are necessary to fully understand its safety profile .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide exhibits promising anticancer properties. Research indicates that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. In vivo studies have demonstrated reduced tumor sizes in treated mice compared to controls, suggesting its potential as a chemotherapeutic agent.

Antibacterial Properties
This compound has also been investigated for its antibacterial activity against various strains of bacteria. Preliminary findings indicate moderate efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml

Catalysis

This compound serves as a valuable ligand in various catalytic reactions. Its unique structural features enhance the reactivity and selectivity of these processes, facilitating the formation of complex organic molecules.

Table 2: Catalytic Applications

Application TypeDescription
Ligand in CatalysisEnhances reaction selectivity and efficiency
Organic SynthesisFacilitates the formation of complex organic molecules

Materials Science

In materials science, this compound is incorporated into polymers to enhance their properties. The presence of the trifluoromethyl group significantly improves thermal stability and chemical resistance.

Table 3: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceEnhanced

Case Study 1: Anticancer Efficacy

In a study examining the effects on MCF-7 cells, this compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further testing in vivo showed reduced tumor sizes in treated mice compared to controls.

Case Study 2: Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Substituent Effects
The introduction of halogen atoms (like chlorine and fluorine) has been linked to enhanced bioactivity. The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.

Benzamide Core
The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves three key steps: (1) Chlorination and trifluoromethylation of the pyridine ring via electrophilic aromatic substitution, (2) Coupling of the pyridine derivative with a benzyl halide under basic conditions, and (3) Amidation with 4-chlorobenzoyl chloride. Optimization strategies include:

  • Using continuous flow reactors to enhance reaction control and scalability.
  • Adjusting base strength (e.g., K₂CO₃ vs. NaH) to minimize side reactions during coupling.
  • Employing high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • X-ray crystallography (using SHELX software for refinement) resolves crystal packing and confirms stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and monitors reaction progress.
  • FT-IR validates amide bond formation (C=O stretch ~1650 cm⁻¹).
  • HPLC-MS quantifies purity and detects trace impurities, critical for biological studies .

Q. How can researchers identify and validate the biochemical targets of this compound, such as bacterial enzymes or nuclear receptors?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure activity against bacterial phosphopantetheinyl transferases (acps-pptase) using radioactive labeling or fluorescence-based substrates .
  • Covalent binding studies : For PPARδ antagonism (as seen in structurally similar GSK3787), use mass spectrometry to confirm covalent modification of Cys249 .
  • Gene expression profiling : RNA-seq or qPCR to assess downstream effects (e.g., CPT1a gene suppression) .

Advanced Research Questions

Q. What strategies can be employed to study the catalytic potential of this compound in Suzuki-Miyaura coupling reactions?

  • Methodological Answer :

  • Ligand design : Modify the pyridine or benzamide moieties to enhance palladium coordination.
  • Reaction screening : Test catalytic activity in cross-coupling reactions (e.g., aryl halides with boronic acids) under varying conditions (solvent, temperature, base).
  • GC-MS analysis : Quantify biphenyl derivatives to calculate turnover numbers (TON) and optimize catalytic efficiency .

Q. How can the irreversible binding mechanism of this compound to PPARδ be characterized at the molecular level?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with PPARδ ligand-binding domain (LBD) to visualize covalent adducts at Cys249 .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
  • Proteomic analysis : Use tryptic digestion and LC-MS/MS to map modified residues .

Q. What experimental approaches are recommended to assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH-rate profiling : Conduct kinetic studies at varying pH (1–10) to identify degradation pathways (e.g., amide bond hydrolysis).
  • Accelerated stability testing : Use elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • Computational modeling : Predict hydrolysis susceptibility using DFT calculations (e.g., bond dissociation energies) .

Q. How can computational methods aid in predicting the compound’s interaction with bacterial targets or metabolic enzymes?

  • Methodological Answer :

  • Molecular docking : Screen against bacterial acps-pptase (PDB ID: 3FUI) to identify binding poses.
  • Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories).
  • ADMET prediction : Use tools like SwissADME to forecast metabolic sites (e.g., cytochrome P450 interactions) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-49-8)

  • Structure : Differs by a meta-substituted benzene ring instead of the para-chloro benzamide in the target compound.
  • Properties : Similar molar mass (411.2 g/mol) and predicted pKa (~12.12) but exhibits distinct reactivity due to altered substitution patterns .
  • Application : Likely explored for pesticidal activity, given the prevalence of trifluoromethyl and chloro groups in agrochemicals .

4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid)

  • Structure: Replaces the pyridine moiety with a cyanoethoxymethyl group.
  • Properties: Lower molecular weight (C₁₁H₁₂ClN₂O₂; 260.7 g/mol) and higher polarity due to the cyano group.
  • Application : Registered as a fungicide, highlighting the role of benzamide derivatives in crop protection .

Pharmaceutical Derivatives

Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)-benzamide)

  • Structure : Contains a sulfonamide group and indole ring instead of pyridine.
  • Properties : Lower logP (indicating higher hydrophilicity) due to the sulfonamide group, enhancing renal excretion.
  • Application : Clinically used as a diuretic and antihypertensive agent .

4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide (CAS 900295-57-0)

  • Structure : Substitutes trifluoromethyl with a morpholine group.
  • Properties : Increased solubility in polar solvents due to the morpholine’s oxygen atom.
  • Application : Investigated for kinase inhibition or antimicrobial activity, as morpholine derivatives often target enzymes .

Catalytic and Coordination Chemistry Derivatives

4-Chloro-N-(dibenzylcarbamothioyl)benzamide

  • Structure : Incorporates a thiourea group instead of the pyridine ring.
  • Properties : Forms stable Pd(II) and Pt(II) complexes, enhancing catalytic activity in Suzuki coupling reactions.
  • Application : Demonstrated antibacterial and antifungal activity comparable to fluconazole .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Application Reference
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide C₁₉H₁₁Cl₂F₃N₂O 411.2 Pyridine-Cl, CF₃ 12.12 Research (potential agrochemical)
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide C₁₉H₁₁Cl₂F₃N₂O 411.2 Benzene-Cl, Pyridine-Cl, CF₃ 12.12 Agrochemical research
Zarilamid C₁₁H₁₂ClN₂O₂ 260.7 Cyanoethoxymethyl N/A Fungicide
Indapamide C₁₆H₁₆ClN₃O₃S 365.8 Sulfonamide, Indole 8.5 Diuretic

Key Research Findings

  • Agrochemical Potential: The trifluoromethyl and chloro groups in the target compound enhance lipid solubility and resistance to metabolic degradation, critical for pesticidal activity .
  • Pharmaceutical Relevance : Structural analogs like indapamide demonstrate that benzamide derivatives can achieve therapeutic efficacy through targeted substitutions (e.g., sulfonamide for diuresis) .
  • Catalytic Utility : Thiourea-modified benzamides show promise in metal-catalyzed reactions, suggesting the target compound could be functionalized for similar applications .

Properties

IUPAC Name

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)12(21)20-11-6-8(13(16,17)18)5-10(15)19-11/h1-6H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOGFUTWZMOUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide

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